3-methoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide

Physicochemical profiling Positional isomer comparison Drug-likeness

Procure this 3-methoxy-substituted benzamide-pyridazine for focused kinase inhibitor screening. Unlike the 2-methoxy isomer (CAS 1203009-40-8), the 3-OCH₃ position confers distinct spatial and electronic profiles critical for LRRK2 hinge-binding and selectivity. With MW=286.3 and zero Lipinski violations, this underexplored scaffold offers significant room for property-guided lead optimization in CNS drug discovery. Ideal for sigma receptor profiling and epigenetic probe development. Data-naïve status ensures patentable chemical space.

Molecular Formula C15H18N4O2
Molecular Weight 286.335
CAS No. 1170988-72-3
Cat. No. B2461174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide
CAS1170988-72-3
Molecular FormulaC15H18N4O2
Molecular Weight286.335
Structural Identifiers
SMILESCC1=NN=C(C=C1)NCCNC(=O)C2=CC(=CC=C2)OC
InChIInChI=1S/C15H18N4O2/c1-11-6-7-14(19-18-11)16-8-9-17-15(20)12-4-3-5-13(10-12)21-2/h3-7,10H,8-9H2,1-2H3,(H,16,19)(H,17,20)
InChIKeyUTFAYIUJSWTEFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide (CAS 1170988-72-3): Procurement-Relevant Physicochemical and Structural Profile


3-Methoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide (CAS 1170988-72-3) is a synthetic small-molecule benzamide derivative with the molecular formula C15H18N4O2 and a molecular weight of 286.335 g/mol [1]. The compound features a 3-methoxy-substituted benzamide core connected via an aminoethyl spacer to a 6-methylpyridazine moiety, a scaffold that has been explored in medicinal chemistry for enzyme inhibition and receptor modulation . Its computed physicochemical properties include a SlogP of 1.60, logS of -2.73, two hydrogen bond donors, and three hydrogen bond acceptors, with zero violations of Lipinski's Rule of Five, indicating drug-like characteristics [1].

Why Generic Substitution Fails for 3-Methoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide (CAS 1170988-72-3)


Substitution with positional isomers or closely related benzamide-pyridazine analogs is not straightforward due to the sensitivity of biological target engagement to the precise positioning of the methoxy substituent on the benzamide ring. The 3-methoxy substitution pattern in the target compound confers a distinct spatial and electronic profile compared to the 2-methoxy isomer (CAS 1203009-40-8), which may result in differential hydrogen-bonding geometry and steric fit within enzyme active sites or receptor binding pockets [1]. Class-level structure-activity relationship (SAR) evidence from substituted N-pyridazinylbenzamide series demonstrates that even minor positional changes on the benzamide ring can significantly alter inhibitory potency and selectivity profiles [2]. Consequently, generic interchange without confirmatory comparative bioactivity data risks loss of target potency, altered selectivity, or unpredictable pharmacokinetic behavior.

Quantitative Differentiation Evidence for 3-Methoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide (CAS 1170988-72-3) vs. Closest Analogs


Physicochemical Differentiation: 3-Methoxy vs. 2-Methoxy Positional Isomer — Computed LogP, Solubility, and Topological Descriptors

The target compound (3-methoxy substitution, CAS 1170988-72-3) possesses a computed SlogP of 1.60 and logS of -2.73, reflecting moderate lipophilicity and aqueous solubility [1]. Although direct experimental logP data for the 2-methoxy isomer (CAS 1203009-40-8) are not publicly available, the positional shift of the methoxy group from the 3- to the 2-position on the benzamide ring is known to alter the electronic distribution and intramolecular hydrogen-bonding capacity, which in turn affects logP, solubility, and membrane permeability within benzamide series [2]. The target compound exhibits a globularity value of 0.029 and a Sterimol L parameter of 19.17 Å, descriptors that define its three-dimensional shape complementarity for target binding [1].

Physicochemical profiling Positional isomer comparison Drug-likeness

Structural Uniqueness: Absence of Biological Activity Data in Public Databases Differentiates Target Compound's Profiling Opportunity

A systematic search of ChEMBL, BindingDB, PubChem BioAssay, and DrugBank reveals that no quantitative bioactivity data (Ki, IC50, EC50) have been deposited for the target compound (CAS 1170988-72-3) as of the search date [1]. In contrast, numerous structurally related pyridazinylbenzamide analogs have reported Ki values in the low nanomolar range against targets such as LRRK2 (e.g., compound 18: LRRK2 IC50 < 10 nM [2]) and sigma receptors (e.g., benzamide-derived sigma-1 ligands with Ki as low as 0.022 nM [3]). The absence of pre-existing bioactivity annotations for the target compound represents a key differentiation: it is a 'clean' chemical probe candidate without conflicting literature claims, enabling unambiguous attribution of any newly generated screening data.

Chemical probe novelty Kinase inhibitor screening Sigma receptor ligand

Class-Level Binding Mode Inference: Pyridazine-Benzamide Scaffold Preferentially Engages Kinase Hinge Regions

The pyridazinylbenzamide scaffold to which the target compound belongs has been crystallographically validated as a kinase hinge-binding motif. In the LRRK2 inhibitor series, the pyridazine nitrogen and the adjacent amino linker form conserved hydrogen bonds with the kinase hinge region (e.g., Glu1948 and Ala1950 backbone in LRRK2), while the benzamide moiety occupies the solvent-exposed region and can be decorated to modulate selectivity [1]. The 3-methoxy substitution on the benzamide ring of the target compound is expected to influence the orientation of the benzamide group relative to the kinase solvent channel, potentially differentiating its selectivity fingerprint from the 4-substituted and unsubstituted benzamide analogs in the same series [2].

Kinase hinge binder Type I kinase inhibitor LRRK2 inhibitor scaffold

Drug-Likeness Compliance: Target Compound Satisfies All Lipinski and Oprea Filters for Lead Optimization

The target compound has a molecular weight of 286.335 g/mol, clogP (SlogP) of 1.60, two hydrogen bond donors, and three hydrogen bond acceptors, fully complying with Lipinski's Rule of Five (MW < 500, logP ≤ 5, HBD ≤ 5, HBA ≤ 10) with zero violations [1]. It also satisfies Oprea's lead-like criteria (MW ≤ 460, logP -4.0 to +4.2, rotatable bonds ≤ 10) [1]. In contrast, many advanced pyridazinylbenzamide lead compounds (e.g., LRRK2 inhibitor compound 23 with MW > 450) approach or exceed lead-like property thresholds, necessitating property optimization before preclinical development [2]. The target compound's favorable physicochemical profile positions it as an attractive early-stage scaffold requiring less extensive property optimization.

Lead-likeness Oral bioavailability prediction Fragment-based drug design

Chemical Stability and Storage: Predicted Solution Stability Based on Functional Group Analysis

The target compound contains a secondary amide linkage (benzamide), a secondary amine (aminoethyl linker), and a methoxy aryl ether — functional groups that are generally stable under standard storage conditions (-20°C, anhydrous, inert atmosphere) but may undergo slow hydrolysis of the amide bond under strongly acidic or basic aqueous conditions . The pyridazine ring is electron-deficient and resistant to oxidative degradation. No specific stability data (e.g., forced degradation studies) have been published for this compound. By comparison, some pyridazinone-containing analogs (bearing a carbonyl at the pyridazine 3-position) exhibit higher susceptibility to nucleophilic attack and ring-opening [1]. The target compound lacks this reactive pyridazinone carbonyl, predicting superior chemical stability relative to pyridazinone-based analogs.

Compound stability DMSO solubility Long-term storage

Recommended Application Scenarios for 3-Methoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide (CAS 1170988-72-3) Based on Differentiation Evidence


Kinase Inhibitor Screening Libraries Targeting Parkinson's Disease and Neurodegeneration

The pyridazinylbenzamide scaffold is validated as a kinase hinge-binding motif with demonstrated potency against LRRK2 [1]. The target compound's 3-methoxy substitution provides an underexplored vector for modulating kinase selectivity, while its low molecular weight (286.3 g/mol) and full compliance with Lipinski and Oprea rules make it an ideal core scaffold for fragment-based or property-driven lead optimization in CNS drug discovery [2]. Procurement is recommended for inclusion in focused kinase inhibitor screening decks targeting LRRK2 and related kinases implicated in Parkinson's disease pathology.

Sigma Receptor Ligand Discovery for Oncology Imaging and Therapeutics

Benzamide derivatives are privileged scaffolds for sigma-1 and sigma-2 receptor binding, with class-level Ki values reaching sub-nanomolar potency [1]. The target compound's benzamide core with a 3-methoxy substituent and pyridazine-linked aminoethyl side chain presents a unique chemotype not yet profiled against sigma receptors in public databases [2]. This compound is well-suited for de novo sigma receptor screening campaigns aimed at identifying novel radiotracer leads for PET imaging of proliferating tumors or therapeutic candidates for neuropathic pain.

Chemical Probe Development for Epigenetic Targets (HDAC and Methyltransferase Enzymes)

Structurally related benzamide-pyridazinone hybrids have demonstrated potent inhibitory activity against class I HDAC enzymes [1]. The target compound's primary amino group in the ethyl linker and the methoxy-substituted benzamide may engage zinc-chelating or substrate-competitive mechanisms in HDAC and methyltransferase active sites. Given its data-naïve status in public bioactivity databases, the compound is an attractive starting point for proprietary chemical probe development targeting epigenetic enzymes with high unmet need in oncology [2].

Property-Driven Lead Optimization Programs Requiring Low-Molecular-Weight Starting Points

With a molecular weight of 286.3 g/mol — substantially lower than many optimized pyridazinylbenzamide leads (MW > 400-450) — the target compound offers significant room for property-guided molecular growth while maintaining drug-likeness [1]. Its favorable computed solubility (logS = -2.73) and moderate lipophilicity (SlogP = 1.60) provide a balanced ADME starting point for oral bioavailability optimization. Procurement is recommended for lead generation programs that prioritize ligand efficiency metrics and downstream developability [2].

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